molecular formula C23H24N2O5 B2395594 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one CAS No. 896816-22-1

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2395594
CAS No.: 896816-22-1
M. Wt: 408.454
InChI Key: PFVXJWHXGXHXBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The benzo[d][1,3]dioxole group could potentially be formed through a condensation reaction involving a catechol and a halomethyl compound. The chromen-2-one group could be formed through a Perkin reaction or a similar condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperazine ring and the benzo[d][1,3]dioxole group attached to the chromen-2-one group through a methylene bridge. The hydroxy group on the chromen-2-one ring and the methyl group on the chromen-2-one ring would likely be in the 5- and 7-positions, respectively .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo N-alkylation or N-acylation reactions. The benzo[d][1,3]dioxole group could potentially undergo electrophilic aromatic substitution reactions. The chromen-2-one group could potentially undergo reactions at the carbonyl group, such as reduction or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could potentially make the compound basic. The presence of the benzo[d][1,3]dioxole group could potentially make the compound aromatic and somewhat polar. The presence of the chromen-2-one group could potentially make the compound somewhat acidic .

Mechanism of Action

Target of Action

Similar compounds with a piperazine derivative structure have been identified to have good anticonvulsant activity . Therefore, it is plausible that this compound may also target the same receptors involved in seizure activity, such as GABA receptors.

Biochemical Pathways

The compound’s influence on GABA-ergic neurotransmission suggests it may affect the GABAergic pathway. This pathway is crucial for maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy .

Pharmacokinetics

The compound’s efficacy in in vivo models suggests it may have suitable pharmacokinetic properties for therapeutic use .

Result of Action

The compound has been suggested to exhibit excellent protection against seizures induced by various models, such as the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests . This indicates that the compound may have a significant anticonvulsant effect.

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and its intended use. For example, if it were intended to be used as a pharmaceutical, it would need to be thoroughly tested for toxicity and side effects before it could be approved for use .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were intended to be used as a pharmaceutical, future research could involve testing its efficacy and safety in clinical trials .

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-15-8-18(26)23-17(11-22(27)30-21(23)9-15)13-25-6-4-24(5-7-25)12-16-2-3-19-20(10-16)29-14-28-19/h2-3,8-11,26H,4-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVXJWHXGXHXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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